APA modulator T5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

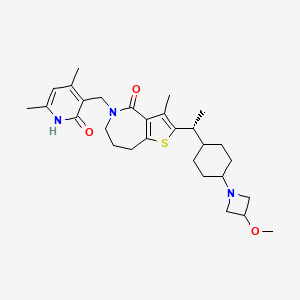

El modulador de APA T5 es una molécula pequeña que modula la poliadenilación alternativa (APA), un mecanismo regulatorio postranscripcional crítico. El modulador de APA T5 promueve el uso de APA distal a proximal en múltiples transcripciones, influyendo en la expresión génica al alterar la longitud de las regiones 3' no traducidas (UTR) de las moléculas de ARN mensajero (ARNm) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del modulador de APA T5 implica múltiples pasos, comenzando con la preparación de la estructura central, 3-ciclobutil-6-(2-naftilmetil)-2,7-dihidro-4H-pirazolo[3,4-b]piridin-4-ona. Las condiciones de reacción generalmente incluyen el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial del modulador de APA T5 requiere escalar la ruta sintética mientras se garantiza la alta pureza y el rendimiento. Esto implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para lograr una producción eficiente. Las medidas de control de calidad, incluida la resonancia magnética nuclear (RMN), la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS), se emplean para confirmar la pureza y la identidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El modulador de APA T5 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. Estas reacciones pueden verse facilitadas por varios reactivos en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: El modulador de APA T5 puede sufrir reacciones de oxidación utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos o electrófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

El modulador de APA T5 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: El modulador de APA T5 se utiliza para estudiar los mecanismos de poliadenilación alternativa y su impacto en la expresión génica.

Biología: Ayuda a comprender la regulación del procesamiento del ARNm y el papel de la APA en las funciones celulares.

Medicina: El modulador de APA T5 es valioso para investigar enfermedades donde la desregulación de la APA está implicada, como el cáncer y los trastornos neurodegenerativos.

Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a las vías de la APA .

Mecanismo De Acción

El modulador de APA T5 ejerce sus efectos promoviendo el uso de APA distal a proximal en múltiples transcripciones. Se dirige a una región A rica distintiva a través de la señalización autorregulada de la proteína nuclear de unión a poliadenilato 1 (PABPN1). Esta modulación afecta la longitud de las UTR 3' de las moléculas de ARNm, lo que influye en la expresión génica y las funciones celulares .

Compuestos similares:

Modulador de APA T4: Otra molécula pequeña potente que modula la APA, promoviendo el uso de APA distal a proximal similar al modulador de APA T5.

Otros moduladores de APA: Varias moléculas pequeñas identificadas a través de la detección de alto rendimiento que influyen en la APA al dirigirse a diferentes vías regulatorias

Singularidad del modulador de APA T5: El modulador de APA T5 es único debido a su alta potencia y selectividad para la modulación de la APA. Predominantemente induce el uso de sitios de escisión y poliadenilación (CR-APA) y regiones no traducidas (UTR-APA), lo que lo convierte en una herramienta valiosa para comprender los mecanismos moleculares de la APA y el empalme .

Comparación Con Compuestos Similares

APA modulator T4: Another potent small molecule that modulates APA, promoting distal-to-proximal APA usage similar to APA modulator T5.

Other APA Modulators: Various small molecules identified through high-throughput screening that influence APA by targeting different regulatory pathways

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for APA modulation. It predominantly induces cleavage and polyadenylation site (CR-APA) and untranslated region (UTR-APA) usage, making it a valuable tool for understanding the molecular mechanisms of APA and splicing .

Propiedades

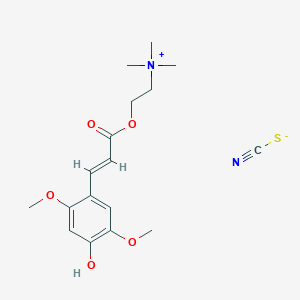

Fórmula molecular |

C21H19N3O |

|---|---|

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

3-cyclobutyl-6-(naphthalen-2-ylmethyl)-2,7-dihydropyrazolo[3,4-b]pyridin-4-one |

InChI |

InChI=1S/C21H19N3O/c25-18-12-17(11-13-8-9-14-4-1-2-5-16(14)10-13)22-21-19(18)20(23-24-21)15-6-3-7-15/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,22,23,24,25) |

Clave InChI |

VZXWWWXYLPBGEP-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)C2=C3C(=O)C=C(NC3=NN2)CC4=CC5=CC=CC=C5C=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)